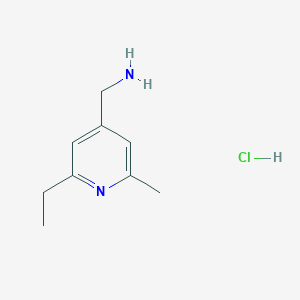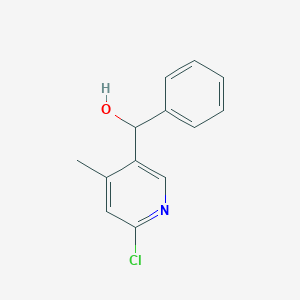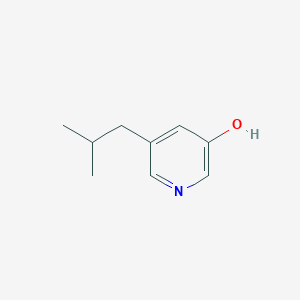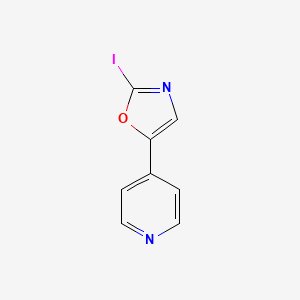
6-(Cyclobutylmethoxy)nicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Cyclobutylmethoxy)nicotinaldehyde is an organic compound with the molecular formula C12H15NO2 It is a derivative of nicotinaldehyde, where a cyclobutylmethoxy group is attached to the sixth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclobutylmethoxy)nicotinaldehyde typically involves the following steps:
Starting Material: The process begins with nicotinic acid or its derivatives.
Protection of Aldehyde Group: The aldehyde group is protected using a suitable protecting group.
Ortho-Lithiation: The protected aldehyde undergoes ortho-lithiation using n-butyllithium (n-BuLi).
Formation of Cuprate: The lithiated intermediate is then treated with copper(I) cyanide (CuCN) to form the corresponding cuprate.
Alkylation: The cuprate intermediate is alkylated with cyclobutylmethyl bromide to introduce the cyclobutylmethoxy group.
Deprotection: Finally, the protecting group is removed to yield this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
6-(Cyclobutylmethoxy)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: 6-(Cyclobutylmethoxy)nicotinic acid.
Reduction: 6-(Cyclobutylmethoxy)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Cyclobutylmethoxy)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including interactions with nicotinic acetylcholine receptors.
Mechanism of Action
The mechanism of action of 6-(Cyclobutylmethoxy)nicotinaldehyde is not fully understood. it is believed to interact with molecular targets such as nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play a crucial role in neurotransmission. The compound may modulate the activity of these receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carbaldehyde (Nicotinaldehyde): A simpler analog without the cyclobutylmethoxy group.
Pyridine-2-carboxaldehyde: An isomer with the aldehyde group at the second position.
Pyridine-4-carboxaldehyde: An isomer with the aldehyde group at the fourth position.
Uniqueness
6-(Cyclobutylmethoxy)nicotinaldehyde is unique due to the presence of the cyclobutylmethoxy group, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
6-(cyclobutylmethoxy)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H13NO2/c13-7-10-4-5-11(12-6-10)14-8-9-2-1-3-9/h4-7,9H,1-3,8H2 |
InChI Key |
LTIUXKGLBABVCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)COC2=NC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![tert-butyl N-[(1S,2S)-2-(aminomethyl)-4,4-difluorocyclopentyl]carbamate](/img/structure/B15232136.png)

![5-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15232153.png)

![3-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15232184.png)
![benzyl N-[1-(azetidin-3-yl)azetidin-3-yl]carbamate;dihydrochloride](/img/structure/B15232191.png)

